molecular formula C8H9NO3 B2694712 1-Cyano-4-oxocyclohexane-1-carboxylic acid CAS No. 1262410-60-5

1-Cyano-4-oxocyclohexane-1-carboxylic acid

Cat. No. B2694712
CAS RN: 1262410-60-5
M. Wt: 167.164
InChI Key: MDSBOGAPWIRSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-4-oxocyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . The compound is used in various chemical reactions and is available for purchase from chemical suppliers .


Chemical Reactions Analysis

Cyanoacetohydrazides, similar to 1-Cyano-4-oxocyclohexane-1-carboxylic acid, are used in various types of reactions, including cyclocondensation and cyclization . These reactions lead to the formation of heterocycles, including common ones as well as uncommon ones such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles .


Physical And Chemical Properties Analysis

1-Cyano-4-oxocyclohexane-1-carboxylic acid is a powder at room temperature . The compound is stored in a sealed container in a dry place at room temperature .

Scientific Research Applications

Synthesis and Applications in Industrial Processes

1-Cyano-4-oxocyclohexane-1-carboxylic acid is not directly mentioned in the literature. However, compounds related to its precursors, such as cyclohexanone and cyclohexanecarboxylic acid, play significant roles in various scientific and industrial applications. These compounds are fundamental in synthesizing adipic acid, a critical precursor for nylon production, and in developing environmentally friendly oxidation processes.

Adipic Acid Production

Cyclohexanone and cyclohexanecarboxylic acid derivatives are crucial in synthesizing adipic acid, primarily used to manufacture nylon. Adipic acid is produced through the oxidation of cyclohexane, indicating the importance of cyclohexane derivatives in industrial chemistry and polymer science. The process involves catalytic oxidation steps that transform cyclohexane into cyclohexanol and cyclohexanone, which are then oxidized to adipic acid. This transformation is pivotal for producing materials like nylon, which finds extensive use in textiles, carpets, and automotive parts (Wells, 2018).

Green Chemistry Approaches

The oxidation of cyclohexanone to adipic acid has been refined to more environmentally friendly methods. Using aqueous hydrogen peroxide as an oxidant in the presence of catalysts under solvent-free conditions represents a "green" approach to adipic acid synthesis. This method reduces the environmental impact by avoiding the use of harmful nitric acid and organic solvents, demonstrating the potential for more sustainable industrial chemical processes (Usui & Sato, 2003).

Environmental Impact and Plasticizer Exposure

The study of cyclohexane derivatives extends to assessing the environmental exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH). Monitoring the presence of DINCH metabolites in human urine highlights the significance of understanding the environmental and health implications of chemicals derived from cyclohexane and its analogs (Silva et al., 2013).

Safety and Hazards

The safety information for 1-Cyano-4-oxocyclohexane-1-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-cyano-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-5-8(7(11)12)3-1-6(10)2-4-8/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSBOGAPWIRSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyano-4-oxocyclohexane-1-carboxylic acid

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